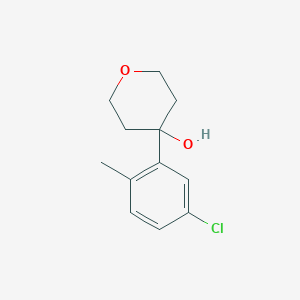

4-(5-Chloro-2-methylphenyl)oxan-4-ol

Description

4-(5-Chloro-2-methylphenyl)oxan-4-ol is a substituted tetrahydropyran (oxane) derivative featuring a 5-chloro-2-methylphenyl group at the 4-position of the oxane ring. This compound belongs to a class of aromatic ether-alcohols, where the oxane ring provides conformational rigidity, while the chloro and methyl substituents on the phenyl ring influence its electronic and steric properties. Such structural features are critical in pharmaceutical and agrochemical applications, where substituent patterns dictate bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name |

4-(5-chloro-2-methylphenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-9-2-3-10(13)8-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUSTSPTXXJWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Methods: These may involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group transformations.

Industrial Production: Large-scale production methods often utilize optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

4-(5-Chloro-2-methylphenyl)oxan-4-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(5-Chloro-2-methylphenyl)oxan-4-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It may be used in biological assays and experiments to study its effects on living organisms.

Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely to involve binding to receptors or enzymes, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2-Methoxyphenyl)oxan-4-amine hydrochloride

- Structure : Replaces the 5-chloro-2-methylphenyl group with a 2-methoxyphenyl substituent. The oxane ring retains a 4-position substitution, but the amine group replaces the hydroxyl, and a hydrochloride salt is formed.

- Key Differences :

- Substituent Effects : The methoxy group (−OCH₃) is electron-donating, contrasting with the electron-withdrawing chloro (−Cl) and sterically bulky methyl (−CH₃) groups in the target compound. This alters solubility and reactivity in nucleophilic environments.

- Functional Group : The hydroxyl group in 4-(5-Chloro-2-methylphenyl)oxan-4-ol enables hydrogen bonding, whereas the amine in 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride facilitates ionic interactions, affecting pharmacokinetics .

2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- Structure: Features a 1,2,4-oxadiazolidinone core instead of an oxane ring. The 4-chlorophenyl group is analogous but lacks the methyl substituent.

- Bioactivity: Oxadiazolidinones are known for antimicrobial activity, whereas oxane derivatives may prioritize CNS penetration due to their lipophilic nature .

5-Chloro-2-methylphenyl isothiocyanate

- Structure : Shares the 5-chloro-2-methylphenyl moiety but replaces the oxane-alcohol with an isothiocyanate (−N=C=S) group.

- Key Differences :

- Reactivity : Isothiocyanates are electrophilic, reacting with thiols and amines, making them useful in covalent inhibitor design. The hydroxyl group in the target compound limits such reactivity but improves metabolic stability.

- Applications : Isothiocyanates are employed in pesticide synthesis, whereas oxan-4-ol derivatives may serve as intermediates for chiral ligands or prodrugs .

Structural and Functional Data Table

| Compound Name | Core Structure | Substituents | Key Functional Group | Molecular Formula | Potential Applications |

|---|---|---|---|---|---|

| This compound | Oxane (tetrahydropyran) | 5-chloro-2-methylphenyl | −OH | C₁₂H₁₅ClO₂ | Pharmaceutical intermediates, chiral auxiliaries |

| 4-(2-Methoxyphenyl)oxan-4-amine HCl | Oxane | 2-methoxyphenyl | −NH₂·HCl | C₁₂H₁₈ClNO₂ | Ionic liquids, receptor antagonists |

| 2-[4-(4-Chlorophenyl)-...acetamide | Oxadiazolidinone | 4-chlorophenyl, methyl | −CONH− | C₁₅H₁₅ClN₄O₄ | Antimicrobial agents |

| 5-Chloro-2-methylphenyl isothiocyanate | Phenyl | 5-chloro-2-methyl | −N=C=S | C₈H₆ClNS | Covalent inhibitors, agrochemicals |

Research Implications and Limitations

- Structural Insights : The oxane ring in this compound likely enhances stereochemical control in synthesis compared to flexible chains in isothiocyanates .

- Data Gaps : Experimental data on solubility, logP, and biological activity for the target compound are absent in the provided evidence. Comparative studies using crystallographic tools (e.g., SHELX , ORTEP ) could elucidate conformational preferences.

- Synthetic Challenges : The synthesis of 4-substituted oxanes often requires careful optimization of oxidation states, as seen in ’s dioxane derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.